molecular formula C9H10N4S2 B1399508 4-Methyl-5-(2-(methylthio)pyrimidin-4-yl)thiazol-2-amine CAS No. 790706-76-2

4-Methyl-5-(2-(methylthio)pyrimidin-4-yl)thiazol-2-amine

Cat. No. B1399508
CAS RN: 790706-76-2
M. Wt: 238.3 g/mol
InChI Key: DODMZKOBDCMMOG-UHFFFAOYSA-N
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Description

“4-Methyl-5-(2-(methylthio)pyrimidin-4-yl)thiazol-2-amine” belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . These are compounds containing a thiazole ring substituted at positions 2, 4, and 5 .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H10N4S2 . The InChI (International Chemical Identifier) string is InChI=1S/C9H10N4S2/c1-5-7(15-8(10)12-5)6-3-4-11-9(13-6)14-2/h3-4H,1-2H3,(H2,10,12) . The Canonical SMILES (Simplified Molecular Input Line Entry System) string is CC1=C(SC(=N1)N)C2=NC(=NC=C2)SC .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 238.3 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 2 . The exact mass is 238.03468868 g/mol , and the monoisotopic mass is also 238.03468868 g/mol . The topological polar surface area is 118 Ų . The compound has a heavy atom count of 15 , and its complexity is 216 .

Scientific Research Applications

Antifungal Applications

4-Methyl-5-(2-(methylthio)pyrimidin-4-yl)thiazol-2-amine derivatives exhibit potential as antifungal agents. Compounds synthesized from this chemical structure have shown effectiveness against fungi such as Aspergillus terreus and Aspergillus niger. The antifungal activity of these compounds varies with their molecular structure, indicating their potential development into useful antifungal agents (Jafar et al., 2017).

Synthesis Methodologies

Efficient methodologies for synthesizing nitrogen-containing heterocycles based on this compound have been developed. These methods emphasize the importance of mild reaction conditions, simple operation, and good yields, making them valuable for the synthesis of structurally complex molecules with potential biological activity (Fang et al., 2013).

Potential as Hypoglycemic Agents

Novel derivatives of this compound have been studied as dual-action hypoglycemic agents. These compounds activate glucokinase (GK) and PPARγ, demonstrating significant efficacy in reducing glucose levels in mice. This highlights their potential as therapeutic agents for managing blood sugar levels (Song et al., 2011).

Inhibition of Histone Lysine Demethylases

Derivatives of this compound have been investigated as inhibitors of histone lysine demethylases, particularly the KDM4 (JMJD2) and KDM5 (JARID1) subfamily demethylases. These inhibitors are important in epigenetic regulation and could be potential candidates for cancer treatment by modifying gene expression patterns (Bavetsias et al., 2016).

properties

IUPAC Name

4-methyl-5-(2-methylsulfanylpyrimidin-4-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S2/c1-5-7(15-8(10)12-5)6-3-4-11-9(13-6)14-2/h3-4H,1-2H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODMZKOBDCMMOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=NC(=NC=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Powdered sodium hydroxide (1.09 g) is added to a solution of N′-[5-(3-dimethylamino-acryloyl)-4-methyl-thiazol-2-yl]-N,N-dimethyl-formamidine (2.0 g, prepared as described by S. Wang et al J. Med. Chem. 2004, 47, 1662-1675.) and thiourea (0.57 g) in ethanol (25 ml) and the mixture is heated at reflux for 3 hour with stirring. The reaction mixture is cooled to room temperature and water then methyliodide (0.47 ml) is added. After 1 hour at room temperature the ethanol is removed by evaporation and water is added and the pH is adjusted to 7 with 2N aqueous hydrochloric acid. The title compound is then obtained by filtration. ESI-MS: M+H 239 and M−H 237.
Quantity
1.09 g
Type
reactant
Reaction Step One
Name
N′-[5-(3-dimethylamino-acryloyl)-4-methyl-thiazol-2-yl]-N,N-dimethyl-formamidine
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.47 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

This material is prepared by the procedure outlined for intermediate AC, replacing 4,6-dimethyl-pyrimidine-2-thiol in the first step (AC1) with 4-methyl-2-methylsulfanyl-pyrimidine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Methyl-5-(2-(methylthio)pyrimidin-4-yl)thiazol-2-amine
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4-Methyl-5-(2-(methylthio)pyrimidin-4-yl)thiazol-2-amine
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4-Methyl-5-(2-(methylthio)pyrimidin-4-yl)thiazol-2-amine
Reactant of Route 6
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